molecular formula C10H14O3 B14454717 4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one CAS No. 73010-53-4

4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one

Cat. No.: B14454717
CAS No.: 73010-53-4
M. Wt: 182.22 g/mol
InChI Key: XOKNRJGPFGSOMZ-UHFFFAOYSA-N
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Description

4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H14O3 It is known for its unique structure, which includes both methoxy and propoxy functional groups attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxyphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexadienols or other reduced forms.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienols. Substitution reactions result in various derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of methoxy and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interactions can be leveraged for desired outcomes.

Properties

CAS No.

73010-53-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-methoxy-4-propoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H14O3/c1-3-8-13-10(12-2)6-4-9(11)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

XOKNRJGPFGSOMZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(C=CC(=O)C=C1)OC

Origin of Product

United States

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